(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
Overview
Description
(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE is a synthetic organic compound characterized by the presence of difluoromethoxy and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Derivative: The reaction between 4-fluorobenzyl chloride and piperazine in the presence of a base such as potassium carbonate.
Coupling Reaction: The piperazine derivative is then coupled with 4-(difluoromethoxy)benzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its fluorinated groups make it useful in imaging studies using techniques such as positron emission tomography (PET).
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorinated groups can enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-[4-(TRIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
- (Z)-3-[4-(METHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
- (Z)-3-[4-(CHLOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE
Uniqueness
The presence of the difluoromethoxy group in (Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PROPEN-1-ONE distinguishes it from similar compounds. This group can enhance the compound’s stability, reactivity, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(Z)-3-[4-(difluoromethoxy)phenyl]-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c22-18-6-1-17(2-7-18)15-25-11-13-26(14-12-25)20(27)10-5-16-3-8-19(9-4-16)28-21(23)24/h1-10,21H,11-15H2/b10-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCFWSGLMSEHIW-YHYXMXQVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C=CC3=CC=C(C=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)/C=C\C3=CC=C(C=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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